Home > Products > Screening Compounds P32285 > 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol
3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol -

3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol

Catalog Number: EVT-5472725
CAS Number:
Molecular Formula: C19H25FN2O3
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204) []

Compound Description: NLX-204 is a novel serotonin 5-HT1A receptor-biased agonist. [] It displays high affinity for the 5-HT1A receptor and exhibits over 1000-fold selectivity compared to other receptors such as noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1. [] NLX-204 preferentially stimulates ERK1/2 phosphorylation over other signaling pathways, leading to robust antidepressant-like activity in preclinical models. []

Relevance: While not sharing a direct structural overlap with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol, NLX-204 contains a similar piperidine ring system substituted at the 4-position with an amino-methyl group. [] Both compounds explore modifications around a central piperidine scaffold for potential therapeutic applications, highlighting the importance of this core structure in medicinal chemistry. []

2. (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol) []

Compound Description: Batefenterol (TD-5959, GSK961081) is the first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist (MABA) bronchodilator. [] It displays 24-hour duration of action in preclinical models and was evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). []

Relevance: Batefenterol shares the core piperidine ring system with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol. [] This structural similarity highlights the versatility of the piperidine scaffold in designing molecules with diverse pharmacological activities. [] Both compounds showcase how modifications around the piperidine core can lead to compounds targeting different therapeutic areas. []

3. Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes []

Compound Description: These complexes are a series of gold(i) compounds with varying aryl substituents. [] They were investigated for their anticancer activity, demonstrating promising results against a panel of cell lines, including those resistant to Cisplatin. [] The most active compound, bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complex, showed higher activity than the known anticancer drug Auranofin. []

Relevance: While structurally distinct from 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol, this series of compounds highlights the application of heterocyclic structures, in this case, imidazol-2-ylidenes, for developing novel anticancer agents. [] This showcases a broader trend in medicinal chemistry, where diverse heterocycles are explored for their potential therapeutic properties. []

Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes []

Compound Description: This series of gold(i) complexes, containing two imidazol-2-ylidene ligands with varying aryl substituents, were investigated for their anti-cancer activity. [] They exhibited higher potency compared to their mono-NHC gold(i) analogues and displayed efficacy against ovarian and leukemia cell lines. [] Notably, these complexes demonstrated higher selectivity towards tumor cells compared to established drugs Auranofin and Cisplatin. []

Relevance: These compounds, despite lacking a direct structural overlap with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol, demonstrate the exploration of different heterocyclic structures, specifically imidazol-2-ylidenes, for developing new anticancer agents. [] The research on these gold(i) complexes highlights a broader trend in medicinal chemistry, where diverse heterocycles are explored for their potential therapeutic properties. []

5. 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) []

Compound Description: L-372,662 is a potent oxytocin antagonist with improved pharmacokinetic properties compared to its predecessor, L-371,257. [] It displays good potency in both in vitro and in vivo assays, demonstrating high oral bioavailability and excellent selectivity against human arginine vasopressin receptors. []

Relevance: L-372,662 shares the piperidine ring system with 3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol. [] Notably, both compounds feature a substituent at the 4-position of the piperidine ring. [] This shared structural motif underscores the adaptability of the piperidine scaffold for creating compounds with different pharmacological profiles, highlighting its importance in drug development. []

Properties

Product Name

3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol

IUPAC Name

3-ethyl-1-[[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-3-ol

Molecular Formula

C19H25FN2O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H25FN2O3/c1-4-19(23)8-5-9-22(12-19)11-17-13(2)25-18(21-17)15-7-6-14(24-3)10-16(15)20/h6-7,10,23H,4-5,8-9,11-12H2,1-3H3

InChI Key

QGCBSTQCPSEEBO-UHFFFAOYSA-N

SMILES

CCC1(CCCN(C1)CC2=C(OC(=N2)C3=C(C=C(C=C3)OC)F)C)O

Canonical SMILES

CCC1(CCCN(C1)CC2=C(OC(=N2)C3=C(C=C(C=C3)OC)F)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.